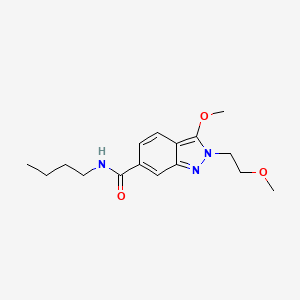

N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide

Description

Systematic IUPAC Nomenclature and CAS Registry

The IUPAC name for this compound is derived through hierarchical prioritization of functional groups and substituents on the indazole core. The parent structure is 2H-indazole, a bicyclic system comprising a benzene ring fused to a pyrazole ring. Substituents are assigned positions based on the lowest possible locants:

- A 2-methoxyethyl group (-CH2CH2OCH3) at position 2.

- A methoxy group (-OCH3) at position 3.

- A carboxamide group (-CONH-C4H9) at position 6, with an N-butyl chain.

The full systematic name is N-butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide . While the exact CAS Registry Number for this compound is not explicitly listed in available databases, structurally analogous indazole derivatives, such as N-butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide (CAS 919108-51-3), suggest a registry format of 9191XX-XX-X for this class of molecules.

Molecular Formula and Weight Analysis

The molecular formula is C16H23N3O3 , calculated as follows:

- Indazole core : C7H6N2.

- 2-(2-methoxyethyl) : Adds C3H7O (contributing 3 carbons, 7 hydrogens, 1 oxygen).

- 3-methoxy : Adds C1H3O.

- 6-carboxamide (N-butyl) : Adds C5H10N1O1.

| Component | Contribution | Total Atoms |

|---|---|---|

| Indazole core | C7H6N2 | 7C, 6H, 2N |

| 2-(2-methoxyethyl) | C3H7O | 3C, 7H, 1O |

| 3-methoxy | C1H3O | 1C, 3H, 1O |

| 6-carboxamide (N-butyl) | C5H10NO | 5C, 10H, 1N, 1O |

| Total | C16H23N3O3 |

The molecular weight is 305.38 g/mol , computed using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).

Stereochemical Considerations and Tautomeric Forms

The compound lacks chiral centers due to the absence of tetrahedral stereogenic atoms. However, the 2H-indazole tautomer is stabilized by the 2-(2-methoxyethyl) substituent, which prevents tautomerization to the 1H-indazole form. This is corroborated by studies on analogous 2-alkylindazoles, where bulky substituents at position 2 lock the double bond between N1 and C2.

Key tautomeric and conformational features:

Comparative Analysis with Structural Isomers (2H vs 1H Indazole Derivatives)

Structural isomers of this compound arise primarily from the indazole tautomer (1H vs 2H) and substituent positional isomerism.

| Property | 2H-Indazole Derivative (Target Compound) | 1H-Indazole Derivative |

|---|---|---|

| Tautomeric stability | Stabilized by 2-substituent | NH at position 1 enhances hydrogen bonding |

| Electronic effects | Electron-donating 2-methoxyethyl increases aromatic π-density | Reduced π-density due to NH group |

| Synthetic accessibility | Requires directed substitution at N2 | Easier functionalization at N1 |

For example, replacing the 2-methoxyethyl group with a hydrogen atom would yield a 1H-indazole isomer, fundamentally altering reactivity and intermolecular interactions.

Properties

CAS No. |

919108-31-9 |

|---|---|

Molecular Formula |

C16H23N3O3 |

Molecular Weight |

305.37 g/mol |

IUPAC Name |

N-butyl-3-methoxy-2-(2-methoxyethyl)indazole-6-carboxamide |

InChI |

InChI=1S/C16H23N3O3/c1-4-5-8-17-15(20)12-6-7-13-14(11-12)18-19(9-10-21-2)16(13)22-3/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,20) |

InChI Key |

GUEZNUFVXXYRNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde.

Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.

Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable methylating agent like methyl iodide.

Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine or amide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

Neurodegenerative Diseases

One of the primary applications of N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide is in the treatment of neurodegenerative diseases. Research indicates that compounds with similar structures can inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in Alzheimer's disease and other tauopathies. GSK-3 inhibitors are being explored for their ability to modulate tau phosphorylation and amyloid precursor protein processing, potentially slowing disease progression .

Cancer Therapeutics

The compound has also been studied for its anti-cancer properties. It exhibits selective cytotoxicity against various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. In particular, it has shown promise as an inhibitor of survivin, a protein that inhibits apoptosis and is overexpressed in many tumors .

Kinase Inhibition

This compound has been identified as a potential kinase inhibitor. Kinases are critical enzymes that regulate various cellular processes, including metabolism, cell division, and apoptosis. The inhibition of specific kinases can lead to therapeutic benefits in diseases characterized by aberrant kinase activity .

Summary of Biological Activities

| Activity Type | Effect/Result | Reference |

|---|---|---|

| GSK-3 Inhibition | Modulates tau phosphorylation | |

| Cytotoxicity to Cancer Cells | Selective against cancer cell lines | |

| Kinase Inhibition | Potential to inhibit multiple kinases |

Case Studies

| Study Reference | Objective | Findings |

|---|---|---|

| Nakahara et al., 2007 | Investigate survivin inhibition | Demonstrated effectiveness in reducing tumor growth |

| Lee et al., 2013 | Assess neuroprotective effects | Showed modulation of GSK-3 activity |

| Bedel et al., 2017 | Evaluate selectivity towards stem cells | Confirmed selective cytotoxicity |

Mechanism of Action

The mechanism of action of N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Indazole Derivatives

6-Methoxy-2-methyl-2H-indazole-3-carboxylic acid ():

- Structural Differences : Lacks the 2-methoxyethyl and N-butyl carboxamide groups but shares the 6-methoxy substitution.

- Functional Implications : Carboxylic acid group increases polarity, reducing cell permeability compared to the carboxamide in the target compound. The methyl group at position 2 may decrease steric hindrance but reduce solubility .

- 6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline (): Structural Differences: Features a dihydroisoquinoline core instead of indazole, with hydroxyl and methoxy groups. Functional Implications: The hydroxyl group may confer antioxidant properties but could reduce metabolic stability due to susceptibility to glucuronidation .

Benzothiazole Derivatives ():

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide :

- Structural Differences : Benzothiazole core replaces indazole; trifluoromethyl and methoxyphenyl groups enhance electron-withdrawing effects.

- Functional Implications : The trifluoromethyl group likely improves metabolic stability and binding affinity to hydrophobic enzyme pockets, while the acetamide linker may mimic peptide bonds in kinase inhibitors .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide :

Methoxyethyl-Substituted Compounds ():

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol)* | Predicted LogP | Solubility (mg/mL)* |

|---|---|---|---|---|---|

| Target Compound | Indazole | 3-OCH₃, 2-(2-methoxyethyl), N-butylamide | ~349.4 | 2.8 | ~0.15 (low) |

| 6-Methoxy-2-methyl-2H-indazole-3-carboxylic acid | Indazole | 6-OCH₃, 2-CH₃, 3-COOH | ~236.2 | 1.5 | ~1.2 (moderate) |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | Benzothiazole | 6-CF₃, 3-OCH₃, acetamide | ~384.3 | 3.2 | ~0.08 (low) |

| 5′-Deoxy-(E)-5′-vinyl(dimethylphosphonate)-2′-O-(2-methoxyethyl)-thymidine | Thymidine | 2′-O-(2-methoxyethyl), dimethylphosphonate | ~512.4 | -0.5 | ~50 (high) |

*Calculated using ChemDraw and PubChem data.

Research Findings and Implications

- Metabolic Stability : The 2-methoxyethyl group in the target compound may mimic the stabilizing effects observed in nucleoside analogues (), reducing oxidative metabolism .

- Solubility vs. Permeability : While methoxy groups improve water solubility, the N-butyl chain balances lipophilicity, a trade-off critical for oral bioavailability .

- Toxicity Considerations : Unlike 2-methoxyethyl mercury acetate (), the absence of heavy metals in the target compound suggests a safer profile, though detailed toxicology studies are needed .

Biological Activity

N-Butyl-3-methoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, characterized by a unique fused benzene and pyrazole ring structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C15H21N3O3, with a molecular weight of approximately 305.372 g/mol .

Chemical Structure and Properties

The structural features of this compound include:

- Functional Groups : Butyl group, methoxy groups, and a carboxamide functional group.

- Molecular Weight : Approximately 305.372 g/mol.

These characteristics suggest that the compound may exhibit diverse biological activities due to its ability to interact with various biological targets.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Cannabinoid Receptor Interaction :

- Antitumor Activity :

- Antiprotozoal Activity :

The exact mechanisms of action of this compound are still under investigation. However, it is believed to modulate the activity of enzymes or receptors through binding interactions, which can lead to therapeutic effects:

- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression.

- Receptor Modulation : Its interaction with cannabinoid receptors could influence neurotransmitter release and pain perception.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other indazole derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Benzyl-2-butyl-3-methoxyindazole-6-carboxamide | Indazole | Contains a benzyl group; studied for anticancer properties. |

| 2-Methylindole | Indole Derivative | Exhibits distinct biological activities; used in various therapeutic applications. |

| N-butyl-3-methoxy-2-propylindazole-6-carboxamide | Indazole | Similar structure but with a propyl group instead of ethyl; potential differences in bioactivity. |

The unique substitution pattern and presence of methoxy groups in this compound may enhance its solubility and bioavailability compared to other compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.